[2-(Benzyloxy)-3-fluorophenyl]methanamine
Overview
Description
“[2-(Benzyloxy)-3-fluorophenyl]methanamine” is a chemical compound with the CAS Number: 108289-24-3 . It has a molecular weight of 213.28 . This compound is also known as BFPM.
Molecular Structure Analysis
The molecular formula of “this compound” is C14H14FNO. The InChI code is 1S/C14H15NO/c15-10-13-8-4-5-9-14 (13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 213.28 . The molecular formula is C14H14FNO. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the searched data.Scientific Research Applications
Synthesis and Chemical Applications
Research on compounds structurally related to “[2-(Benzyloxy)-3-fluorophenyl]methanamine” primarily focuses on their synthesis and applications in chemical and pharmaceutical industries. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, illustrates the relevance of fluorinated biphenyl compounds in medicinal chemistry. The development of practical synthesis methods for such compounds is crucial for large-scale production, highlighting the importance of fluorinated phenyl compounds in the pharmaceutical industry (Qiu et al., 2009).
Biological and Medicinal Chemistry
Further, benzoxaboroles and related compounds showcase the diversity of applications that fluorophenyl derivatives can have, ranging from serving as building blocks in organic synthesis to displaying biological activity. Benzoxaboroles, derivatives of phenylboronic acids, have been investigated for their exceptional properties and applications in biological contexts, including clinical trials for their biological activity (Adamczyk-Woźniak et al., 2009). This research underscores the potential of fluorophenyl derivatives in developing new therapeutics.
Optoelectronic Materials
The exploration of functionalized quinazolines and pyrimidines, including fluorophenyl derivatives, in optoelectronic materials, further emphasizes the compound's significance. Incorporating fluorophenyl fragments into π-extended conjugated systems has been shown to create novel materials for optoelectronic applications, such as organic light-emitting diodes and solar cells. This research area highlights the versatility of fluorophenyl derivatives in contributing to advancements in materials science and technology (Lipunova et al., 2018).
Mechanism of Action
Mode of Action
[2-(Benzyloxy)-3-fluorophenyl]methanamine interacts with CARM1, inhibiting its activity . This compound and its derivatives have been shown to exhibit remarkable potency and selectivity for CARM1
Result of Action
The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as an anticancer agent.
properties
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCUXGMFQZEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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